N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. Additionally, the pyrazolyl acetohydrazide moiety can interact with enzymes and receptors, modulating biological activities such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
- N’-[(E)-(2,5-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl groups enhance its antioxidant potential, while the pyrazolyl acetohydrazide structure provides versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-10(2)18(17-9)8-14(21)16-15-7-11-3-4-12(19)6-13(11)20/h3-7,19-20H,8H2,1-2H3,(H,16,21)/b15-7+ |
InChI Key |
JBXNDJDYCIAFAE-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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